Ethanethioic acid, S-(2-mercaptoethyl) ester
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Overview
Description
Ethanethioic acid, S-(2-mercaptoethyl) ester is a chemical compound with the molecular formula C4H8OS2 and a molecular weight of 136.24 g/mol . It is known for its distinctive sulfur-containing structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioic acid, S-(2-mercaptoethyl) ester typically involves the reaction of ethanethioic acid with 2-mercaptoethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
CH3COSH+HSCH2CH2OH→CH3COSCH2CH2SH
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the removal of impurities and the isolation of the pure ester.
Chemical Reactions Analysis
Types of Reactions: Ethanethioic acid, S-(2-mercaptoethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically converts the thiol group (-SH) to a sulfonic acid group (-SO3H).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester back to the corresponding thiol and alcohol.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of new sulfur-containing compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield sulfonic acid derivatives, while reduction may regenerate the original thiol and alcohol.
Scientific Research Applications
Ethanethioic acid, S-(2-mercaptoethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: The compound is utilized in biochemical studies to investigate the role of sulfur-containing molecules in biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of bioactive molecules with pharmaceutical properties.
Industry: The compound finds applications in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-(2-mercaptoethyl) ester involves its interaction with molecular targets and pathways in biological systems. The compound’s thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Ethanethioic acid, S-(2-mercaptoethyl) ester can be compared with other similar compounds, such as:
Ethanethioic acid, S-(2-methoxyphenyl) ester: This compound has a similar ester structure but contains a methoxyphenyl group instead of a mercaptoethyl group.
Ethanethioic acid, S-(2-methylbutyl) ester: This ester features a methylbutyl group, providing different chemical properties and reactivity compared to the mercaptoethyl ester.
Ethanethioic acid, S-(2-methylpropyl) ester: This compound contains a methylpropyl group, offering distinct characteristics and applications.
The uniqueness of this compound lies in its mercaptoethyl group, which imparts specific reactivity and functionality, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
S-(2-sulfanylethyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c1-4(5)7-3-2-6/h6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFQIPXYDCNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444924 |
Source
|
Record name | Ethanethioic acid, S-(2-mercaptoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92220-36-5 |
Source
|
Record name | Ethanethioic acid, S-(2-mercaptoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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